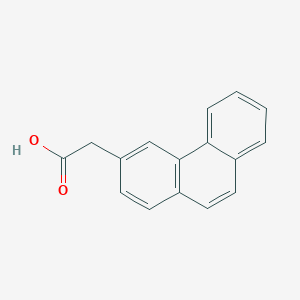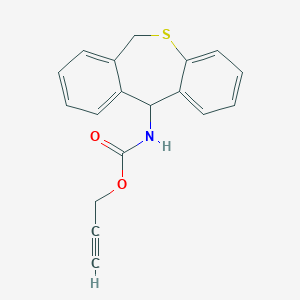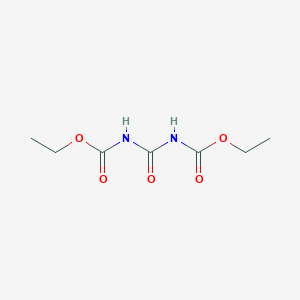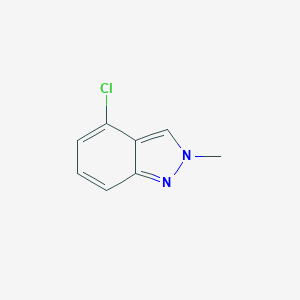
1-ベンゾイルピロリジン-3-アミン
説明
1-Benzoylpyrrolidin-3-amine is a compound with the molecular formula C11H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of 1-Benzoylpyrrolidin-3-amine or similar compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Benzoylpyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Chemical Reactions Analysis
Amines, including 1-Benzoylpyrrolidin-3-amine, can act as weak organic bases . They can form intermolecular hydrogen bonds using their lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis
Amines, including 1-Benzoylpyrrolidin-3-amine, have the ability to form intermolecular hydrogen bonds due to the polar nature of primary and secondary amines . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the molecular mass of amines due to the increase in the size of the hydrophobic alkyl group .科学的研究の応用
a. 受容体リガンド:
環境用途
1-ベンゾイルピロリジン-3-アミンは、持続可能な技術に貢献します。
a. 炭素捕捉:結論として、1-ベンゾイルピロリジン-3-アミンは、医薬品化学、材料科学、および環境持続可能性の分野を橋渡しします。 その汎用性は、学際的な研究を促進し、社会への影響を持つ革新的な用途への道を切り開きます . 🌱🔬
作用機序
The mechanism of action of 1-benzoylpyrrolidin-3-amine is not fully understood. However, it is believed to interact with proteins and other molecules in the cell membrane, causing changes in their structure and function. It is also believed to interact with enzymes, which can lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
1-Benzoylpyrrolidin-3-amine has been studied extensively in the scientific community for its various biochemical and physiological effects. It has been shown to have anti-inflammatory and antineoplastic effects, as well as to have an effect on the brain and nervous system. It has also been shown to interact with proteins and enzymes, leading to changes in their structure and function.
実験室実験の利点と制限
1-Benzoylpyrrolidin-3-amine has several advantages and limitations for lab experiments. One of the main advantages is its low solubility in water, which makes it easier to work with in the lab. Additionally, it is inexpensive and readily available, making it a cost-effective choice for experiments. One of the main limitations is its potential toxicity, which can be a concern when working with this compound in the lab.
将来の方向性
1-Benzoylpyrrolidin-3-amine has many potential future applications. One potential application is in the development of new drugs, as it has been shown to have anti-inflammatory and antineoplastic effects. Additionally, it may be useful in the development of new treatments for neurological disorders, as it has been shown to interact with proteins and enzymes in the brain and nervous system. Finally, it may be useful in the development of new agrochemicals, as it has been shown to interact with proteins and enzymes in plants.
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCPFGTXVLZUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














